3,4,5-Tribromodiphenyl ether
Overview
Description
3,4,5-Tribromodiphenyl ether is an organobromine compound belonging to the class of polybrominated diphenyl ethers. It is characterized by the presence of three bromine atoms attached to a diphenyl ether structure. This compound is known for its use as a flame retardant in various industrial applications due to its ability to inhibit the ignition and spread of flames .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for preparing 3,4,5-tribromodiphenyl ether involves the bromination of p-dibromophenol (2-Bromophenol). The specific preparation process includes adding sodium bromide and iron tribromide to 2-Bromophenol, usually reacting under hot conditions. The product is then separated through crystallization .
Industrial Production Methods: Industrial production of this compound typically follows the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The bromine atoms can be selectively reduced to form less brominated diphenyl ethers.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated polybromodiphenyl ethers.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the bromine atoms
Scientific Research Applications
3,4,5-Tribromodiphenyl ether has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of polybrominated diphenyl ethers.
Biology: Studied for its effects on endocrine disruption and its potential impact on human health.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.
Mechanism of Action
The mechanism of action of 3,4,5-tribromodiphenyl ether involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormonal signaling by binding to hormone receptors and altering their function.
Metabolic Pathways: It affects glucose and lipid metabolism by interacting with key enzymes and regulatory proteins.
Photodegradation: Undergoes photodegradation to form distinct photoproducts, including dioxins and phenolic compounds.
Comparison with Similar Compounds
- 2,4,4’-Tribromodiphenyl ether
- 2’,3,4-Tribromodiphenyl ether
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
Comparison: 3,4,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it has distinct photodegradation pathways and a unique impact on metabolic processes .
Properties
IUPAC Name |
1,2,3-tribromo-5-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGVQKLGQZZLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879865 | |
Record name | BDE-38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337513-54-9 | |
Record name | 3,4,5-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55N69O5OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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